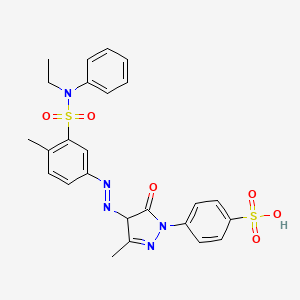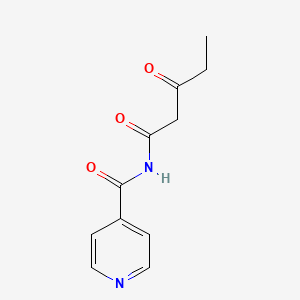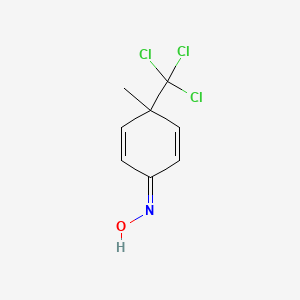
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime is a chemical compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime typically involves the reaction of p-cresol with carbon tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime undergoes various chemical reactions, including:
Aromatization: It can undergo aromatizational transformations, resulting in the migration of the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bu3SnH–AIBN: For reductive dehalogenation.
Fe(CO)5: For cyclization reactions.
Major Products Formed
The major products formed from these reactions include:
4-Methylcyclohepta-2,4,6-trien-1-one: Formed through reductive dehalogenation.
Functionalized indoles: Formed through cyclization reactions.
Scientific Research Applications
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime involves the initial reduction of the trichloromethyl group, followed by the formation of reactive intermediates such as carbenes. These intermediates can then undergo further chemical transformations, leading to the formation of various products . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trichloromethyl group and its interactions with other chemical species .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime include:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows it to undergo a variety of chemical reactions and form diverse products. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
81294-21-5 |
|---|---|
Molecular Formula |
C8H8Cl3NO |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H8Cl3NO/c1-7(8(9,10)11)4-2-6(12-13)3-5-7/h2-5,13H,1H3 |
InChI Key |
FFIUGWWVIJGPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=NO)C=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
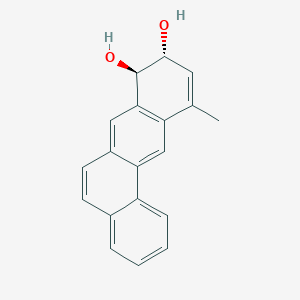
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
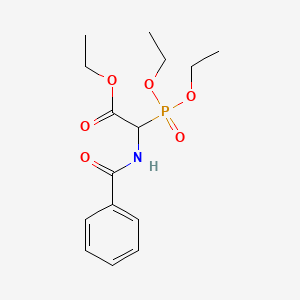
![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
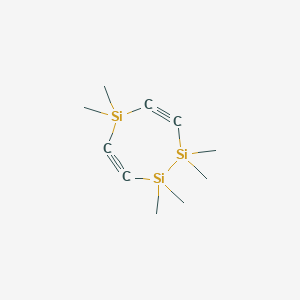
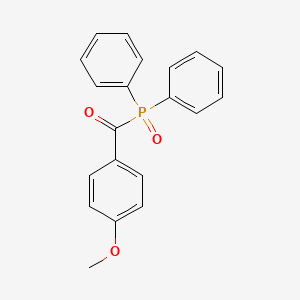

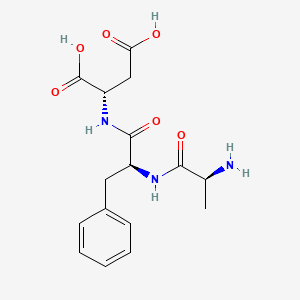
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
